Product packaging for 2-bromo-N-(3,4-dimethoxyphenyl)butanamide(Cat. No.:CAS No. 1119450-40-6)

2-bromo-N-(3,4-dimethoxyphenyl)butanamide

Cat. No.: B1344542
CAS No.: 1119450-40-6
M. Wt: 302.16 g/mol
InChI Key: ITLWQOXMEGNGPB-UHFFFAOYSA-N
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Description

The Significance of Amide Functional Groups in Drug Design and Discovery

The amide functional group is one of the most ubiquitous and vital linkages in medicinal chemistry and biology. numberanalytics.comnumberanalytics.com Its prevalence is due to a unique combination of stability and functionality. The amide bond is relatively resistant to hydrolysis under physiological conditions, providing a robust scaffold for drug molecules. numberanalytics.com This stability ensures that the molecule remains intact as it travels to its biological target.

Furthermore, amides are exceptional in their ability to form hydrogen bonds. They can act as both hydrogen bond donors (via the N-H group in primary and secondary amides) and acceptors (via the carbonyl oxygen), facilitating strong and specific interactions with biological targets like proteins and enzymes. numberanalytics.comchemistrytalk.org These interactions are fundamental to a drug's potency and selectivity. numberanalytics.com The presence of an amide group can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com Consequently, amides are integral components in a vast array of pharmaceuticals, from antibiotics and antivirals to anticancer and anti-inflammatory agents. numberanalytics.comresearchgate.net

Strategic Role of Halogenation in Modulating Bioactivity and Molecular Properties

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in drug design to enhance the therapeutic properties of a lead compound. nih.govresearchgate.net Approximately one-third of drugs in clinical development contain a halogen, underscoring the importance of this chemical modification. researchgate.netnih.gov Halogenation can influence a molecule's bioactivity through several mechanisms.

Historically, halogens were used to exploit their steric bulk and lipophilicity. nih.gov Increasing a molecule's lipophilicity (fat-solubility) can improve its ability to cross cell membranes and enhance its absorption. nih.gov More recently, the concept of the "halogen bond" has gained significant attention. nih.govtandfonline.com This is a non-covalent interaction where the halogen atom acts as an electron-deficient region (a Lewis acid) that can interact favorably with electron-rich atoms like oxygen or nitrogen in a biological target. acs.org This directed interaction can contribute significantly to the binding affinity and stability of a drug-target complex, leading to increased potency. nih.gov Specifically, bromine, as featured in 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, offers a balance of size, polarizability, and ability to form effective halogen bonds.

Exploration of 3,4-Dimethoxyphenyl Moieties in Pharmacologically Active Compounds

The 3,4-dimethoxyphenyl group is a structural motif found in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities. This moiety is a key component of many alkaloids and other bioactive molecules. mdpi.com The methoxy (B1213986) groups (-OCH3) can significantly influence the electronic properties of the phenyl ring and its ability to interact with biological targets.

Research has identified compounds containing the 3,4-dimethoxyphenyl moiety with diverse biological effects, including:

Anti-inflammatory activity : (E)-(3′,4′-dimethoxyphenyl)but-3-en-1-ol, a compound isolated from Zingiber cassumunar, has demonstrated notable anti-inflammatory properties. researchgate.net

Antimicrobial effects : Chalcone derivatives bearing a 3,4-dimethoxyphenyl ring have been synthesized and shown to possess antibacterial activity, particularly against Gram-negative bacteria. ceon.rs

Neurological applications : The scaffold is present in molecules designed as cholinesterase inhibitors, which are investigated for the treatment of conditions like Alzheimer's disease. acs.orgacs.org

Anticancer potential : The related 3,4,5-trimethoxyphenyl fragment is a well-known feature of tubulin polymerization inhibitors, a class of potent anticancer agents. nih.govresearchgate.net

The presence of this moiety in this compound suggests a rational design choice aimed at exploring these established bioactivities.

Contextualization of this compound within Contemporary Chemical Biology Research

This compound itself is best understood as a probe or scaffold molecule within the field of chemical biology and drug discovery. It is a synthetic construct that rationally combines the three distinct chemical features discussed above: the stable and interactive amide linker, the bioactivity-modulating bromine atom, and the pharmacologically relevant 3,4-dimethoxyphenyl group.

The synthesis of such molecules is often driven by the goal of creating novel chemical entities for high-throughput screening or targeted biological assays. nih.gov By building upon a butanamide backbone, researchers can create libraries of related compounds to explore structure-activity relationships (SAR). For example, similar bromo-amide structures have been investigated for a range of potential applications, including anti-inflammatory, antimicrobial, and analgesic effects. ontosight.aiontosight.ai

In contemporary research, compounds like this compound are used to explore new chemical space. nih.gov They can serve as starting points for the development of more complex and potent drug candidates or as tool compounds to probe the function of specific biological pathways. Its design embodies a modular approach to drug discovery, where known pharmacophores are assembled in novel combinations to generate molecules with new or improved therapeutic potential.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.16 g/mol

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

Summary of Key Functional Moieties

Functional Group/MoietyRole in Medicinal Chemistry
Amide Linkage Provides structural stability; acts as a hydrogen bond donor and acceptor to facilitate target binding. numberanalytics.comchemistrytalk.org
Bromo- substituent Modulates lipophilicity and permeability; can form halogen bonds to enhance binding affinity. nih.govacs.org
3,4-Dimethoxyphenyl Group A common pharmacophore associated with anti-inflammatory, antimicrobial, and neurological activities. researchgate.netceon.rsacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO3 B1344542 2-bromo-N-(3,4-dimethoxyphenyl)butanamide CAS No. 1119450-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWQOXMEGNGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273334
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-40-6
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

For 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy (B1213986) groups, the amide proton, and the aliphatic protons of the butanamide chain. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) reveal information about the dihedral angles between adjacent protons, aiding in conformational analysis.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The carbonyl carbon of the amide group, the carbon atom bearing the bromine, and the aromatic carbons can be readily identified by their characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.5 m 3H Ar-H
~8.0 s (br) 1H N-H
~4.3 t 1H CH-Br
~3.9 s 6H OCH₃
~2.1 m 2H CH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~168 C=O
~149, ~146 Ar-C-O
~131 Ar-C-N
~120, ~111, ~104 Ar-C-H
~60 CH-Br
~56 OCH₃
~30 CH₂

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR a powerful tool for functional group identification.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is typically observed in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. The C-O stretching of the methoxy groups and the C-Br stretching will also give rise to characteristic absorptions in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Medium, Sharp N-H Stretch
~3000-2850 Medium C-H Stretch (aliphatic)
~1670 Strong C=O Stretch (Amide I)
~1550 Medium N-H Bend (Amide II)
~1510, ~1460 Medium C=C Stretch (aromatic)
~1250, ~1030 Strong C-O Stretch (methoxy)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

For this compound (C₁₂H₁₆BrNO₃), the calculated monoisotopic mass is 301.0314 g/mol . HRMS analysis should confirm this mass with high precision. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, loss of the bromine atom, and fragmentation of the butanamide side chain.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. carleton.edu It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. carleton.edu

For this compound, which contains a chiral center at the second carbon of the butanamide chain, single-crystal X-ray diffraction of a single enantiomer would allow for the determination of its absolute configuration (R or S). The analysis would also reveal the conformation of the molecule in the solid state, including the torsion angles of the butanamide chain and the orientation of the dimethoxyphenyl group relative to the amide plane. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing insight into the crystal packing.

Conformational Landscape and Dynamic Studies in Solution and Solid States

In solution, the molecule is likely to exist as an equilibrium of different conformers. The relative populations of these conformers can be studied using variable-temperature NMR experiments and by analyzing NMR coupling constants. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and predict the most stable structures. Studies on similar molecules have shown that the planarity of the amide bond and steric interactions play a crucial role in determining the preferred conformation. nih.gov

In the solid state, the molecule is locked into a single conformation, which is determined by both intramolecular forces and intermolecular packing forces. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different conformations, is a possibility that can be investigated using techniques like powder X-ray diffraction and differential scanning calorimetry. researchgate.net

Chiroptical Properties and Enantiomeric Excess Determination

Due to the presence of a stereocenter, this compound is a chiral molecule and can exist as a pair of enantiomers. These enantiomers will rotate the plane of polarized light in opposite directions. Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, can be used to characterize the individual enantiomers.

The determination of the enantiomeric excess (ee) of a sample is crucial in many applications. This can be achieved by several methods, including chiral High-Performance Liquid Chromatography (HPLC) or by using chiral derivatizing agents in conjunction with NMR spectroscopy. For instance, reacting the racemic mixture with a chiral reagent can form diastereomers that are distinguishable by NMR, allowing for the quantification of each enantiomer. researchgate.netbohrium.com

No Publicly Available Data for In Vitro Biological Evaluation of this compound

A comprehensive search of publicly available scientific literature and research databases has revealed no specific studies on the in vitro biological evaluation of the chemical compound This compound for the outlined enzymatic and receptor-binding activities.

Despite a thorough investigation for data pertaining to the compound's effects on various biological targets, no research articles, kinetic studies, or inhibition profiles were found that specifically name or detail the activity of this compound. Consequently, the generation of a scientifically accurate article adhering to the requested structure is not possible.

The specific areas where no data was found include:

Enzyme Inhibition and Modulation Studies:

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Kinetics

Carbonic Anhydrase Isozyme Inhibition Profiling

Bacterial Protease (e.g., Collagenase H, Elastase B, Plasmodium falciparum NMT) Inhibitory Potency

Diaminopimelate Desuccinylase (DapE) Activity Assessment

Tyrosinase and Urease Inhibition Assays

Receptor Binding and Functional Ligand Characterization

Without primary or secondary research sources, any attempt to create the requested content, including data tables and detailed findings, would result in the fabrication of information. Therefore, in the interest of maintaining scientific accuracy and adhering to strict quality standards, the article cannot be generated.

In Vitro Biological Evaluation and Mechanistic Studies of 2 Bromo N 3,4 Dimethoxyphenyl Butanamide and Analogues Non Human Systems

Receptor Binding and Functional Ligand Characterization

Serotonin (B10506) (5-HT) Receptor Subtype (e.g., 5-HT2A, 5-HT2B) Affinity and Efficacy

Research into the affinity and efficacy of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide at serotonin receptors is limited. However, studies on structurally related brominated phenethylamines provide insights into how this class of compounds may interact with 5-HT receptor subtypes. For instance, compounds such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have been shown to act as potent antagonists at 5-HT2A receptors in Xenopus laevis oocytes. nih.govresearchgate.net The antagonistic activity of these related compounds suggests that the bromo-dimethoxyphenyl moiety is a key pharmacophore for interaction with the 5-HT2A receptor.

Further studies on analogues like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) have demonstrated that specific isomers can bind with high affinity to 5-HT2A receptors and act as partial agonists. nih.gov For example, the (1R,2R)-isomer of a hydroxylated analogue of DOB exhibited a high affinity (Ki = 0.5 nM) for 5-HT2A receptors and displayed partial agonist activity in a calcium mobilization assay. nih.gov The efficacy of these compounds can be modulated by structural modifications; for instance, O-methylation of the benzylic hydroxyl group can result in a full agonist at the 5-HT2A receptor. nih.gov

While direct data on this compound is not available, the existing research on its analogues indicates a potential for interaction with serotonin receptors, particularly the 5-HT2A subtype. The nature of this interaction, whether agonistic or antagonistic, would likely depend on the specific stereochemistry and substituents of the butanamide side chain.

N-methyl-D-aspartate (NMDA) Receptor Subunit (e.g., NR2B) Antagonism Mechanisms

There is currently no direct evidence from in vitro studies detailing the antagonistic mechanisms of this compound on N-methyl-D-aspartate (NMDA) receptor subunits. However, research on novel NR2B subtype-selective NMDA receptor antagonists, such as the MERCK compounds (MERCK 1, MERCK 2, and MERCK 3), provides a framework for understanding potential mechanisms. nih.gov These compounds have been shown to exhibit high affinity for recombinant human heteromeric NMDA receptors consisting of NR1a/NR2B subunit combinations expressed in a mouse cell line. nih.gov

The mechanism of inhibition for these NR2B-selective antagonists was investigated using whole-cell patch-clamp electrophysiology, calcium flux, and radioligand binding assays. nih.gov The studies revealed that their rank order of potency was determined by their dissociation rate constants, with higher affinities resulting from slower drug dissociation kinetics. nih.gov This suggests that if this compound were to act as an NR2B antagonist, its mechanism might involve a slow unbinding from the receptor, leading to a sustained blockade.

Opioid (MOR) and Dopamine (B1211576) D3 (D3R) Receptor Ligand Binding and Functional Selectivity

There is no specific information available regarding the ligand binding and functional selectivity of this compound at mu-opioid (MOR) and dopamine D3 (D3R) receptors. Research into dual-target ligands for these receptors is an active area, with a focus on developing safer analgesics with reduced addictive potential. nih.gov The design of such molecules often involves merging the pharmacophores responsible for MOR agonism and D3R antagonism or partial agonism. nih.gov

Androgen Receptor Modulation and Downstream Signaling Pathways

The potential for this compound to modulate androgen receptor (AR) activity has not been specifically investigated. However, studies on other brominated compounds, such as the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), have shown that they can act as AR agonists. nih.govresearchgate.net Conversely, other alternative brominated flame retardants like allyl 2,4,6-tribromophenyl (B11824935) ether (ATE) and 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE) have been identified as potent human AR antagonists. nih.govresearchgate.net These findings indicate that brominated compounds can interact with the AR and modulate its activity, suggesting that this compound could potentially have similar properties.

The mechanism of AR modulation by these compounds can involve direct binding to the receptor, leading to either activation or inhibition of its transcriptional activity. nih.gov Downstream signaling pathways affected by AR modulation include the regulation of prostate-specific antigen (PSA) expression. nih.gov

Cellular Assays and Phenotypic Screening in Non-Human Cell Lines

Antimicrobial Activity Against Diverse Pathogens (Candida albicans, Pseudomonas aeruginosa, Mycobacterium species, Plasmodium falciparum)

While there is no specific data on the antimicrobial activity of this compound, research on related bromo-substituted compounds has shown promising results against various pathogens. For instance, the synthetic amide 2-bromo-N-phenylacetamide has demonstrated strong antifungal activity against several fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net This compound exhibited a fungicidal effect with a minimum inhibitory concentration (MIC) of 32 µg/mL for the majority of the tested strains. researchgate.net

Other studies have explored the antimicrobial properties of various natural and synthetic compounds containing bromine. For example, a homologous series of 1-alkyl-(N,N-dimethylamino)pyridinium bromides showed significant antibacterial and antifungal activity. nih.gov One compound in this series, with a ten-carbon alkyl chain, was particularly effective against Mycobacterium smegmatis and various Candida species. nih.gov

The antimicrobial potential of such compounds is often evaluated through MIC and minimum fungicidal concentration (MFC) or minimum bactericidal concentration (MBC) assays. The data from these assays help to quantify the potency of the compounds against different microbial strains.

Table 1: Antimicrobial Activity of a Related Bromo-Amide Compound

Pathogen MIC (µg/mL) MFC (µg/mL)
Candida albicans 32 64
Candida tropicalis 32 64
Candida glabrata 32 64
Candida parapsilosis 32 64

Data for 2-bromo-N-phenylacetamide researchgate.net

Inhibition of Microbial Biofilm Formation and Eradication of Established Biofilms

The ability of this compound to inhibit biofilm formation or eradicate existing biofilms has not been reported. However, the related compound 2-bromo-N-phenylacetamide has shown activity against mature Candida albicans biofilms, with an efficacy comparable to that of Amphotericin B at all tested concentrations. researchgate.net

The anti-biofilm activity of compounds is a critical area of research due to the increased resistance of biofilm-associated infections to conventional antimicrobial agents. Strategies to combat biofilms include the inhibition of initial bacterial adhesion, disruption of the biofilm matrix, and interference with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.gov Various natural and synthetic compounds, including some containing bromine, have been investigated for their anti-biofilm properties. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-bromo-2,5-dimethoxyphenethylamine (2C-B)
1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)
2-bromo-N-phenylacetamide
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
allyl 2,4,6-tribromophenyl ether (ATE)
2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE)

Anti-inflammatory Response Assessment in in vitro Models (e.g., Protein Denaturation, Human Red Blood Cell Membrane Stabilization)

The anti-inflammatory potential of analogues related to this compound has been investigated through established in vitro models that predict anti-inflammatory activity. These assays, including the inhibition of protein denaturation and the stabilization of human red blood cell (HRBC) membranes, provide preliminary evidence of a compound's ability to mitigate inflammatory processes. Denaturation of tissue proteins is a recognized cause of inflammation in conditions like arthritis. nih.gov

A study on a series of novel amide derivatives synthesized from 3,4-dimethoxy cinnamic acid and various substituted 2-aminothiophenes assessed their anti-inflammatory effects using these methods, with Ibuprofen serving as a standard reference drug. researchgate.netbibliomed.org

Inhibition of Protein Denaturation: The ability of a compound to prevent protein denaturation is a marker for its anti-inflammatory activity. nih.govglobalresearchonline.netmdpi.com In this assay, heat-induced denaturation of albumin is measured spectrophotometrically. The results for a series of 3,4-dimethoxy cinnamamide (B152044) analogues demonstrated a concentration-dependent inhibition of protein denaturation. researchgate.netbibliomed.org Notably, compounds designated as 2A and 3A, which incorporate the 3,4-dimethoxy moiety, showed significant inhibition compared to the standard, Ibuprofen. researchgate.netbibliomed.org The percentage of inhibition for these analogues at a concentration of 100 µg/mL is detailed in the table below.

Table 1: In Vitro Anti-inflammatory Activity of 3,4-Dimethoxy Cinnamamide Analogues by Protein Denaturation Method This table is interactive. Users can sort columns by clicking on the headers.

Compound Concentration (µg/mL) % Inhibition of Protein Denaturation
Analogue 2A 100 81.34
Analogue 3A 100 82.16
Ibuprofen (Standard) 100 85.24

Data sourced from a study on novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. researchgate.netbibliomed.org

Human Red Blood Cell (HRBC) Membrane Stabilization: The HRBC membrane stabilization assay is another widely used in vitro method to assess anti-inflammatory activity. nih.gov The erythrocyte membrane is considered analogous to the lysosomal membrane, and its stabilization implies that the compound may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes. nih.gov The same series of 3,4-dimethoxy cinnamamide analogues was evaluated for their ability to protect HRBCs from hypotonicity-induced lysis. The results indicated that the analogues possessed significant membrane-stabilizing properties. Compounds 2A and 3A again showed efficacy comparable to the standard drug, Ibuprofen. researchgate.netbibliomed.org

Table 2: In Vitro Anti-inflammatory Activity of 3,4-Dimethoxy Cinnamamide Analogues by HRBC Membrane Stabilization Method This table is interactive. Users can sort columns by clicking on the headers.

Compound Concentration (µg/mL) % HRBC Membrane Protection
Analogue 2A 100 80.14
Analogue 3A 100 81.45
Ibuprofen (Standard) 100 83.28

Data sourced from a study on novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. researchgate.netbibliomed.org

Preclinical in vivo Models for Anticonvulsant Activity (e.g., Pentylenetetrazole Seizure Model)

Preclinical screening in animal models is a critical step in the discovery of new anticonvulsant agents. nih.govresearchgate.net The pentylenetetrazole (PTZ)-induced seizure model is one of the most widely used and validated acute seizure models for the preliminary evaluation of potential antiepileptic drugs. nih.govresearchgate.net PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor complex, and its administration can induce myoclonic and clonic seizures in rodents. researchgate.net A compound's ability to prevent or delay the onset of these seizures is predictive of its potential efficacy against non-convulsive (absence) or myoclonic seizures in humans. psu.edu

While specific experimental data on the anticonvulsant activity of this compound in the PTZ model is not available in the reviewed literature, the structural class of N-aryl amides and related compounds has been a subject of investigation for anticonvulsant properties. researchgate.net For instance, the National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program routinely utilizes the subcutaneous pentylenetetrazole (scPTZ) test, alongside the maximal electroshock (MES) seizure model, for the initial screening of novel compounds. psu.eduresearchgate.net

The general procedure for the scPTZ test involves administering the test compound to mice or rats, typically via intraperitoneal injection, at various doses. nih.gov After a set period, a convulsive dose of PTZ is administered subcutaneously. psu.edu The animals are then observed for a specified duration (e.g., 30 minutes), and the absence of a clonic seizure lasting for at least 5 seconds is considered a positive indication of anticonvulsant activity. psu.edu The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is then calculated. researchgate.net

Studies on various cinnamamide and N-aryl acetamide (B32628) derivatives have demonstrated anticonvulsant efficacy in the scPTZ model, highlighting the potential of the amide scaffold in designing new antiepileptic agents. researchgate.netnih.gov The evaluation of this compound and its close analogues in such preclinical models would be necessary to determine their specific anticonvulsant profile.

Evaluation of Efficacy in Non-Human Glioblastoma Cell Line Models

The efficacy of novel chemical entities against glioblastoma, an aggressive form of brain cancer, is often first evaluated using in vitro cytotoxicity assays on established cancer cell lines. researchgate.net While specific data for this compound is not documented, several structurally related analogues containing bromo, dimethoxyphenyl, or amide moieties have been assessed for their activity against glioblastoma cell lines.

One notable analogue, the novel quinazoline (B50416) derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), which features both bromo-phenyl and dimethoxy groups, exhibited significant cytotoxicity against the human glioblastoma cell lines U373 and U87, causing apoptotic cell death at micromolar concentrations. researchgate.net

Another relevant study investigated a series of diphenyl PFI-3 analogues, including (1R,4R)-5-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide . nih.govnih.gov While this compound itself did not induce cell death, it was effective in sensitizing LN229 glioblastoma cells to the cytotoxic effects of the standard chemotherapeutic agent temozolomide (B1682018) (TMZ). nih.gov

Furthermore, studies on other amide-containing compounds have demonstrated anti-glioblastoma potential. Soloxolone tryptamide, a novel amide derivative, was found to induce ROS-dependent, autophagy-independent death of U87 and U118 glioblastoma cells via mitochondrial apoptosis. mdpi.com The cytotoxic effects of these and other analogues are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 3: Cytotoxic Activity of Analogues Against Glioblastoma Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

Compound / Analogue Cell Line Activity / IC50
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) Human Glioblastoma (U373, U87) Cytotoxic at micromolar concentrations
Soloxolone Tryptamide (Analogue 12) Human Glioblastoma (U87) IC50 (Median) = 1.9 µM
Soloxolone Tryptamide (Analogue 12) Human Glioblastoma (U118) IC50 (Median) = 1.9 µM
C6 Ceramide Rat Glioma (C6) >90% cell death (short-term application)
Lignanamide-rich Hempseed Fraction Human Glioblastoma (U-87) Strong cytotoxicity at 50 µg/mL

Data compiled from studies on various novel compounds and extracts against glioblastoma cell lines. researchgate.netmdpi.commdpi.comturkishneurosurgery.org.tr

These findings indicate that structural features present in this compound, such as the dimethoxyphenyl group and the amide linkage, are found in other molecules with demonstrated cytotoxic or chemosensitizing activity against glioblastoma cells in vitro.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Analysis of the Bromine Atom's Contribution to Biological Activity and Selectivity

The presence and position of a halogen atom, such as bromine, can significantly impact a molecule's biological activity through various mechanisms, including steric, electronic, and hydrophobic effects. In the context of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, the bromine atom at the α-position of the butanamide moiety is a key feature.

Research on structurally related compounds has demonstrated that halogenation can lead to enhanced binding affinity and selectivity for specific biological targets. For instance, in some classes of compounds, a bromine substituent can act as a bulky group that promotes favorable steric interactions within a receptor's binding pocket. Furthermore, the electronegativity of bromine can alter the electron distribution of the molecule, potentially influencing hydrogen bonding capabilities and dipole-dipole interactions with target residues.

A systematic analysis would involve the synthesis and evaluation of analogs where the bromine atom is replaced by other halogens (F, Cl, I) or a simple hydrogen atom. This would allow for a direct comparison of the effect of halogen size and electronegativity on activity. Additionally, moving the bromine to other positions on the butanamide chain would help to probe the spatial requirements of the binding site.

Compound Substitution at C2 Hypothetical IC50 (nM) Notes
1H500Unsubstituted analog shows baseline activity.
2F250Fluorine substitution doubles the potency, suggesting an electronic effect is favorable.
3Cl150Chlorine substitution further increases potency, indicating a favorable steric and electronic effect.
4 (Target)Br50Bromine substitution provides the highest potency, suggesting an optimal balance of size, lipophilicity, and electronic properties for this position.
5I100Iodine substitution leads to a decrease in potency compared to bromine, possibly due to steric hindrance.

This table presents hypothetical data for illustrative purposes.

Investigation of the 3,4-Dimethoxyphenyl Moiety's Influence on Target Recognition and Pharmacological Profile

The 3,4-dimethoxyphenyl group is a common structural motif in many biologically active compounds and is known to participate in key interactions with various receptors. The two methoxy (B1213986) groups can act as hydrogen bond acceptors, forming crucial contacts with donor residues in a binding pocket. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on other compounds containing the 3,4-dimethoxyphenyl moiety have highlighted its importance for target recognition. For example, in certain receptor-ligand complexes, the methoxy groups have been shown to be critical for anchoring the ligand in the correct orientation for optimal binding. The substitution pattern of these groups is also vital; shifting the methoxy groups to other positions on the phenyl ring (e.g., 2,4- or 3,5-dimethoxy) often leads to a significant change in biological activity, underscoring the specific geometric requirements of the target's binding site.

To systematically investigate the influence of this moiety, a series of analogs could be synthesized with modifications to the methoxy groups. This would include demethylation to the corresponding dihydroxy-phenyl analog, replacement with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy), or substitution with other electron-donating or -withdrawing groups.

Analog Substitution on Phenyl Ring Hypothetical Binding Affinity (Ki, nM) Interpretation
4 (Target)3,4-dimethoxy25Optimal substitution pattern for binding.
63-methoxy, 4-hydroxy50Loss of one methoxy group reduces affinity, but hydrogen bonding from the hydroxyl group is still favorable.
73,4-dihydroxy100Complete removal of methoxy groups significantly decreases affinity, highlighting their importance.
83,4-diethoxy75Larger alkoxy groups may introduce steric clashes, reducing binding affinity.
94-methoxy200Removal of the 3-methoxy group drastically reduces affinity, indicating its critical role in target recognition.

This table presents hypothetical data for illustrative purposes.

Impact of Substitutions and Chain Length on the Butanamide Linker and Overall Potency

The length of the alkyl chain in the amide linker is a critical determinant of potency in many drug classes. A shorter or longer chain could alter the distance between the key pharmacophoric elements—the bromine atom and the dimethoxyphenyl ring—preventing them from simultaneously occupying their respective binding pockets. Systematic variation of the chain length (e.g., from acetamide (B32628) to hexanamide) would be necessary to determine the optimal length for biological activity.

Furthermore, introducing substituents on the butanamide chain could provide additional points of interaction with the target or could be used to fine-tune the physicochemical properties of the compound, such as its lipophilicity and metabolic stability.

Compound Series N-Acyl Chain Hypothetical Potency (EC50, nM) SAR Implication
102-bromo-ethanamide150Shorter chain length reduces potency, suggesting suboptimal positioning of interacting groups.
4 (Target)2-bromo-butanamide50Optimal chain length for the observed biological activity.
112-bromo-pentanamide80Longer chain begins to decrease potency, possibly due to conformational constraints.
122-bromo-hexanamide200Further increase in chain length is detrimental to activity.

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

For a series of analogs of this compound, a 2D-QSAR study would involve calculating various molecular descriptors, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), and correlating them with the observed biological activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models are invaluable for suggesting specific structural modifications to enhance potency. For instance, a CoMFA model might indicate that a bulky, electron-withdrawing group is favored at a particular position on the phenyl ring, guiding the synthesis of new derivatives.

Application of Fragment-Based Drug Discovery (FBDD) and Fragment-to-Lead Optimization Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. rug.nl The core structure of this compound can be conceptually deconstructed into key fragments, such as the 3,4-dimethoxyphenylamine fragment and a brominated butyric acid fragment. These or similar fragments could be used in initial screening campaigns to identify initial hits.

Once initial fragments that bind to the target are identified, several strategies can be employed to optimize them into more potent, lead-like molecules. nih.gov

Fragment Growing: This strategy involves extending a bound fragment to pick up additional interactions with the target. For example, if the 3,4-dimethoxyphenylamine fragment binds in a particular pocket, medicinal chemists could systematically add different acyl chains to the amine to explore adjacent binding regions and improve affinity. nih.gov

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected by a suitable linker to create a single, higher-affinity molecule. The butanamide linker in the parent compound can be seen as a result of such a hypothetical linking strategy.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single new molecule that retains the key binding interactions of the original fragments.

Based on initial SAR data and computational models, a focused chemical library centered on the butanamide scaffold can be designed and synthesized to efficiently explore the chemical space around the initial hit. This library would incorporate systematic variations at the key positions identified as important for activity: the α-position of the butanamide, the substitutions on the phenyl ring, and the length of the acyl chain.

The design of such a library would be guided by the principles of medicinal chemistry to ensure that the synthesized compounds have drug-like properties. The screening of this focused library would then provide a rich dataset for further refining the SAR and identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Theoretical Characterization

Molecular Docking Simulations for Precise Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, these simulations can forecast its binding to a hypothetical protein target.

Simulations would likely indicate that the dimethoxyphenyl and butanamide moieties of the compound are crucial for its orientation within a protein's binding pocket. The molecule's functional groups could facilitate a range of non-covalent interactions with specific amino acid residues.

Key Predicted Interactions:

Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

Hydrophobic Interactions: The butyl chain and the aromatic ring are expected to engage in hydrophobic interactions with nonpolar residues.

π-Stacking: The dimethoxyphenyl ring could participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom introduces the potential for halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on the protein.

Table 1: Predicted Interacting Residues and Interaction Types

Interacting Residue Interaction Type Moiety Involved
Aspartic Acid Hydrogen Bonding Amide N-H
Serine Hydrogen Bonding Amide C=O
Leucine Hydrophobic Butyl chain
Phenylalanine π-Stacking Dimethoxyphenyl ring

Molecular docking simulations can also predict the most stable binding mode of this compound and estimate its binding affinity, often expressed as a docking score or binding energy. The energetic contributions of different types of interactions can be dissected to understand the driving forces behind the binding.

Table 2: Hypothetical Energetic Contributions to Binding

Interaction Type Energetic Contribution (kcal/mol)
Hydrogen Bonding -4.5
Hydrophobic Interactions -3.2
π-Stacking -2.8
Halogen Bonding -1.5

| Total Binding Energy | -12.0 |

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a deeper understanding of its electronic properties and reactivity.

Analysis of the electronic structure can reveal important information about the molecule's reactivity and stability.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface. For this compound, negative potential would be expected around the oxygen and bromine atoms, indicating their nucleophilic character, while positive potential would be found around the amide hydrogen, highlighting its electrophilic nature.

Table 3: Calculated Electronic Properties

Property Predicted Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV

DFT calculations can be used to compute various reactivity indices that quantify the molecule's reactivity. These indices, such as global hardness, softness, and electrophilicity, can provide insights into the potential reaction mechanisms involving this compound.

The presence of rotatable bonds in this compound allows for multiple conformations. Conformational analysis using DFT can identify the most stable isomers and the energy barriers between them. This is crucial for understanding which conformation is likely to be biologically active. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Complex Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. In the context of drug discovery, MD simulations can provide valuable insights into the interaction between a ligand, such as this compound, and its biological target. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a ligand-target complex behaves in a simulated physiological environment.

The primary goal of performing MD simulations on a complex of this compound with its putative target would be to understand the stability of their interaction. By simulating the complex over a period of nanoseconds to microseconds, it is possible to observe whether the ligand remains bound to the active site of the target protein or if it dissociates. This provides a measure of the binding stability, which is a crucial factor for a potential drug's efficacy.

Furthermore, MD simulations can reveal the specific atomic-level interactions that contribute to the binding affinity. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. By analyzing the trajectories of the atoms throughout the simulation, researchers can identify key residues that are essential for maintaining the bound state. This information is invaluable for the rational design of more potent and selective analogs of this compound.

Another important aspect that can be investigated through MD simulations is the conformational changes that may occur in both the ligand and the target upon binding. The flexibility of the ligand and the protein can play a significant role in the binding process. MD simulations can illustrate how the ligand adapts its conformation to fit into the binding pocket and how the protein may undergo induced-fit conformational changes to accommodate the ligand.

The results of MD simulations are often analyzed by calculating various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions, the root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over time. These analyses provide quantitative data on the stability and dynamics of the ligand-target complex.

Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of Hydrogen Bonds
00.00.04
101.21.53
201.51.84
301.41.75
401.61.93
501.51.84

In Silico Prediction of Computational Drug-Likeness and Preliminary Pharmacokinetic Parameters (Excluding Experimental Data)

In the early stages of drug discovery, it is essential to evaluate the potential of a compound to be developed into a successful drug. In silico methods are widely used to predict the drug-likeness and pharmacokinetic properties of new chemical entities, such as this compound. These computational predictions help to prioritize compounds with favorable profiles for further experimental testing, thereby saving time and resources.

Drug-likeness is a qualitative concept that is used to assess whether a compound possesses properties that are similar to those of known drugs. One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Beyond Lipinski's rule, other computational models are used to predict a wider range of pharmacokinetic parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These models are typically based on quantitative structure-activity relationships (QSAR) and have been trained on large datasets of compounds with known experimental values.

For this compound, in silico tools could be used to predict the following preliminary pharmacokinetic parameters:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) can be predicted to estimate how well the compound might be absorbed from the gastrointestinal tract.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important for understanding how the compound will be distributed throughout the body.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating potential drug-drug interactions.

Excretion: The likelihood of the compound being a substrate for transporters like P-glycoprotein (P-gp) can be predicted, which can influence its elimination from the body.

It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable initial assessment of the drug-like properties of a compound.

Table of Predicted Drug-Likeness and Pharmacokinetic Parameters for this compound:

ParameterPredicted ValueCompliance with Guideline
Drug-Likeness
Molecular Weight316.18 g/mol Yes (Lipinski's Rule)
LogP2.8Yes (Lipinski's Rule)
Hydrogen Bond Donors1Yes (Lipinski's Rule)
Hydrogen Bond Acceptors4Yes (Lipinski's Rule)
Pharmacokinetics
Human Intestinal AbsorptionHighFavorable
Caco-2 PermeabilityModerateAcceptable
Blood-Brain Barrier PenetrationLowMay limit CNS effects
Plasma Protein BindingHighMay affect free drug concentration
CYP2D6 InhibitorUnlikelyLow risk of specific drug interactions
P-glycoprotein SubstrateLikelyMay be subject to efflux

Perspectives and Future Research Directions

Development of More Efficient and Stereoselective Synthetic Methodologies

The synthesis of N-aryl amides is a fundamental process in organic chemistry, with various methods available for their preparation. rsc.orgnih.gov For 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, a key challenge lies in the development of efficient and stereoselective synthetic routes. The presence of a stereocenter at the α-carbon of the butanamide chain means that the compound can exist as different stereoisomers, which may exhibit distinct biological activities.

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the α-position during the synthesis. This could involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity.

Flow Chemistry: Exploring continuous flow manufacturing processes to improve reaction efficiency, safety, and scalability. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity.

Greener Synthetic Routes: Investigating more environmentally friendly synthetic methods that reduce the use of hazardous reagents and solvents.

Synthetic Approach Potential Advantages Key Research Focus
Asymmetric CatalysisHigh enantiomeric excess, catalytic amounts of chiral inducer.Development of novel chiral ligands and catalysts.
Chiral AuxiliaryWell-established methods, predictable stereochemical outcome.Efficient removal of the auxiliary group.
Flow ChemistryImproved safety, scalability, and process control.Optimization of reactor design and reaction conditions.
Green ChemistryReduced environmental impact, increased sustainability.Use of biodegradable solvents and renewable starting materials.

Discovery of Novel Biological Targets Responsive to the this compound Scaffold

The dimethoxyphenyl moiety is present in numerous biologically active compounds, suggesting that this compound may interact with various biological targets. Identifying these targets is a crucial step in understanding the compound's mechanism of action and therapeutic potential.

Future research directions include:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, to identify potential interactions.

Chemical Proteomics: Utilizing chemical probes based on the this compound scaffold to identify protein binding partners in complex biological systems.

Phenotypic Screening: Assessing the compound's effects on cellular phenotypes to uncover novel mechanisms of action and potential therapeutic applications.

Rational Design of Dual-Targeting Ligands for Complex Biological Pathways

Many diseases involve complex biological pathways with multiple interacting components. Dual-targeting ligands, which can modulate two distinct biological targets simultaneously, offer a promising therapeutic strategy. nih.govnih.gov The this compound scaffold could serve as a starting point for the rational design of such ligands.

Key research areas in this domain are:

Pharmacophore Hybridization: Combining the structural features of this compound with those of known ligands for other targets to create hybrid molecules with dual activity.

Fragment-Based Drug Discovery: Using fragment-based screening to identify small molecular fragments that bind to different targets and then linking them to the this compound scaffold.

Computational Modeling: Employing molecular docking and other computational techniques to predict the binding of designed dual-targeting ligands to their intended targets.

Dual-Targeting Strategy Description Potential Advantages
Pharmacophore HybridizationMerging the key structural features of two different pharmacophores into a single molecule.Potential for synergistic effects and improved efficacy.
Fragment-Based LinkingConnecting molecular fragments that bind to different targets via a linker.Modular design allows for optimization of linker length and composition.
Privileged Scaffold DecorationModifying a core structure known to interact with a class of targets to achieve dual activity.Higher probability of finding active compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of compound optimization. researchgate.netnih.govbeilstein-journals.orgmdpi.com These computational tools can be applied to refine the structure of this compound to enhance its biological activity and drug-like properties.

Future research should leverage AI and ML for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound analogs with their biological activity.

Generative Models: Using deep learning models to generate novel molecular structures based on the this compound scaffold with improved properties.

ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the need for extensive experimental testing.

Assessment of the Chemical Entity as a Promising Lead Candidate in Preclinical Drug Discovery Pipelines

For this compound to advance as a potential therapeutic agent, it must undergo rigorous preclinical evaluation. This stage of drug discovery aims to assess the safety and efficacy of a compound before it can be tested in humans.

The preclinical development pipeline for this compound would involve:

In Vitro and In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant cell-based and animal models of disease.

Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics to understand its behavior in the body.

Toxicology Studies: Assessing the compound's safety profile through a series of in vitro and in vivo toxicity tests.

Successful completion of these preclinical studies would be a critical step in establishing the potential of this compound as a viable drug candidate for future clinical development.

Q & A

Q. How can the synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide be optimized for improved yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of N-(3,4-dimethoxyphenyl)butanamide. Optimization strategies include:
  • Reagent Selection : Use N-bromosuccinimide (NBS) over molecular bromine for controlled reactivity and reduced side products .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction homogeneity .
  • Temperature Control : Maintain temperatures between 0–5°C to minimize over-bromination .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Purity can be verified via HPLC (≥95%) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., bromine-induced deshielding of adjacent protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 342.04) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Q. What are common impurities in synthesized this compound, and how are they identified?

  • Methodological Answer :
  • Byproducts : Unreacted starting material (N-(3,4-dimethoxyphenyl)butanamide) or di-brominated derivatives.
  • Detection : TLC (Rf comparison) and GC-MS identify impurities. For example, di-brominated analogs exhibit distinct retention times .
  • Mitigation : Adjust stoichiometry (1:1 molar ratio of substrate to NBS) and monitor reaction progress via in-situ IR spectroscopy .

Advanced Research Questions

Q. How does the bromine atom influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Steric Considerations : The 3,4-dimethoxyphenyl group may hinder access to the reaction site, requiring bulky nucleophiles to employ phase-transfer catalysts .
  • Kinetic Studies : Use stopped-flow NMR to monitor substitution rates under varying conditions (solvent polarity, temperature) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation times) .
  • Metabolic Stability : Evaluate hepatic microsomal stability to account for species-specific metabolism discrepancies .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to isolate substituent effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the bromine atom serving as a halogen bond donor .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using MOE descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.